molecular formula C11H13FO2 B1310011 4-(4-Fluoro-3-methylphenyl)butanoic acid CAS No. 331-43-1

4-(4-Fluoro-3-methylphenyl)butanoic acid

Cat. No. B1310011
CAS RN: 331-43-1
M. Wt: 196.22 g/mol
InChI Key: FULMKQGHCXYECN-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)butanoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structures have been studied for various applications, such as pharmaceutical intermediates and reagents for analytical chemistry. For instance, 4,4-Bis(4-fluorophenyl) butanoic acid is an important pharmaceutical intermediate , and 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid has been used as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs .

Synthesis Analysis

The synthesis of related fluorophenyl compounds involves techniques such as the Friedel-Crafts reaction, as seen in the preparation of 4,4-Bis(4-fluorophenyl) butanoic acid . Additionally, the synthesis of telechelic oligomers with fluorophenyl ketone end groups has been achieved through the copolymerization of dienes with methyl methacrylate or styrene, followed by ozonolysis . These methods indicate that the synthesis of this compound could potentially involve similar strategies, such as functional group transformations and carbon-carbon bond-forming reactions.

Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be characterized using techniques like 19F NMR spectroscopy. For example, the copolymers and oligomers containing fluorophenyl groups have been analyzed to confirm the incorporation of diene units predominantly in 1,4-configurations . This suggests that detailed structural analysis of this compound would likely involve spectroscopic methods to determine its configuration and conformation.

Chemical Reactions Analysis

Chemical reactions involving fluorophenyl compounds can be quite specific. The oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate in an acetic acid-water medium is an example of a reaction where kinetics and thermodynamics have been studied . Such analyses provide insights into the reactivity and stability of the compounds, which could be relevant for understanding the behavior of this compound in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds are influenced by the presence of the fluorine atom and the overall molecular structure. While the specific properties of this compound are not detailed in the provided papers, related compounds exhibit properties such as fluorescence upon reaction with thiol compounds , and the ability to form stable adducts. These properties are crucial for their applications in analytical chemistry and pharmaceutical synthesis.

Scientific Research Applications

Pharmaceutical Intermediates

  • 4,4-Bis(4-fluorophenyl) butanoic acid, a closely related compound, is used as an important pharmaceutical intermediate. It's typically prepared by a Friedel-Crafts reaction, and sulfonation has been found effective in removing undesired isomers during its synthesis (Fan, 1990).

Chemical Analysis

  • A compound structurally similar to 4-(4-Fluoro-3-methylphenyl)butanoic acid has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its utility in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Anticonvulsant Research

  • Schiff bases of gamma-aminobutyric acid (gammaAbu) and gamma-aminobutyramide (gammaAbuNH2) using 4-(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)butanoic acid have been explored for anticonvulsant activity and as gammaAbu mimetics, highlighting its potential in neurological drug development (Kaplan et al., 1980).

Biotransformation Studies

  • The compound 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, which shares a similar structure, has been studied for its biotransformation properties in various species, revealing species-specific metabolic pathways that are crucial for drug development (Pottier, Busigny, & Raynaud, 1978).

Photovoltaic Research

  • In the field of solar energy, a phenyl compound with electron withdrawing substituents, including fluorophenol derivatives, has been used as an additive in polymer solar cells, showing enhanced power conversion efficiency. This suggests potential applications of this compound in photovoltaic materials (Jeong et al., 2014).

Safety and Hazards

The compound is considered harmful and may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULMKQGHCXYECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424658
Record name 4-(4-fluoro-3-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331-43-1
Record name 4-Fluoro-3-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-fluoro-3-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In methanol, 10.0 g of 4-(4-fluoro-3-methylphenyl)-4 -oxobutanoic acid were dissolved, followed by the addition of 1.5 g of activated charcoal (Norit EXW) and 12.4 ml of a palladium chloride solution (a solution obtained by dissolving 2.2 ml of concentrated hydrochloric acid and 2.5 ml of water to 1.0 g of palladium chloride with heating to give a total volume of 50 ml). The resulting mixture was subjected to catalytic reduction at room temperature and atmospheric pressure for 6 hours. After the completion of the reaction, the catalyst was filtered out by a glass filter paper, followed by washing with 12 ml of methanol. To the filtrate, 100 ml of a 5% aqueous solution of sodium hydroxide were added and the mixture was stirred for one hour. After the completion of the reaction, methanol was evaporated and the residue was adjusted to acidic with 12 ml of concentrated hydrochloric acid under ice cooling. The crystals so precipitated were collected by filtration, whereby 8.8 g of the title compound was obtained.
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Synthesis routes and methods III

Procedure details

In a 50-ml autoclave, 1.0 g of 4-(4-fluoro-3 -methylphenyl)-4-oxobutanoic acid and 2.5 ml of methanol were charged, followed by the addition of 0.1 g of 10% palladium-carbon. After hydrogen pressure was increased to 30 kg/cm2 at room temperature, the resulting mixture was stirred at 50° C. for 3.5 hours. After the completion of the reaction, the reaction mixture was filtered, followed by washing with methanol. The filtrate was thereafter concentrated under reduced pressure. Water was added to the residue so obtained. The crystals so precipitated were filtered, washed with water and dried under reduced pressure, whereby 0.82 g of the title compound was obtained.
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